N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide
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Description
N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a useful research compound. Its molecular formula is C21H22ClN5O4 and its molecular weight is 443.89. The purity is usually 95%.
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Biological Activity
N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer effects and mechanisms of action.
Chemical Structure
The compound features a multi-ring structure with various functional groups that contribute to its biological activity. The presence of the oxadiazole and pyrimidine rings suggests potential interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance:
- Cytotoxicity : Compounds with similar structural motifs have shown IC50 values below 100 μM against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | HCT-116 | 36 |
Compound B | HeLa | 34 |
Compound C | MCF-7 | 69 |
The mechanisms underlying the anticancer effects include:
- Induction of Apoptosis : Studies have shown that these compounds can increase the number of apoptotic cells in treated cultures. Morphological changes consistent with apoptosis were observed upon treatment .
- Caspase Activation : The activation of caspases was noted in several studies as a key pathway through which these compounds exert their effects on cancer cells .
- Cell Cycle Arrest : Some studies have indicated that these compounds can induce cell cycle arrest at specific phases, contributing to their effectiveness in inhibiting cancer cell proliferation .
Case Studies
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of a series of substituted compounds on HCT-116 and HeLa cell lines. The most active compound exhibited an IC50 value of 36 μM against HCT-116 cells and induced significant apoptotic changes after 24 hours of exposure. The study also highlighted morphological changes such as cell shrinkage and detachment from the surface .
Case Study 2: Structure–Activity Relationship
A structure–activity relationship (SAR) analysis was conducted on various derivatives to identify key structural features contributing to their biological activity. It was found that the presence of specific substituents on the phenyl ring significantly enhanced cytotoxicity and selectivity towards cancer cells .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O4/c1-12-14(22)7-6-8-15(12)24-17(28)11-27-20(29)18(19-23-13(2)31-25-19)16-9-4-3-5-10-26(16)21(27)30/h6-8H,3-5,9-11H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZNKVCLLSGUPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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